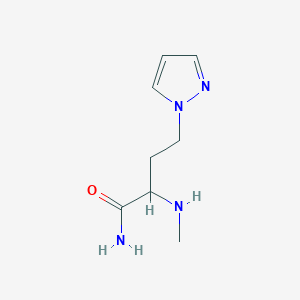

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide

Beschreibung

2-(Methylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a methylamino group at position 2 and a pyrazole ring at position 2. Pyrazole-containing compounds are well-documented for their diverse biological activities, including kinase inhibition and antimicrobial effects, while the methylamino group may influence solubility and receptor-binding properties .

Eigenschaften

Molekularformel |

C8H14N4O |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-(methylamino)-4-pyrazol-1-ylbutanamide |

InChI |

InChI=1S/C8H14N4O/c1-10-7(8(9)13)3-6-12-5-2-4-11-12/h2,4-5,7,10H,3,6H2,1H3,(H2,9,13) |

InChI-Schlüssel |

QZDWEJYNFFNBQI-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(CCN1C=CC=N1)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction . This reaction is solvent-controlled and can yield either C-H alkenylation products or indazole products depending on the conditions used .

Industrial Production Methods

While specific industrial production methods for 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to inhibit ALK5 (TGFβ receptor I kinase), which plays a role in the regulation of fibrotic gene expression . This inhibition can lead to a reduction in fibrotic gene expression, making the compound useful in the prevention of dermal scarring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The closest structural analog identified in available literature is N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide (CAS: Not specified), which shares the 4-(1H-pyrazol-1-yl)butanamide moiety but differs in its substituents. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Differences

Structural Implications:

In contrast, the methylamino group in the target compound may improve solubility in polar solvents . The phenyl-thiourea moiety in the analog increases molecular weight and lipophilicity, which could influence membrane permeability compared to the simpler methylamino derivative.

Synthetic Accessibility: The analog’s synthesis likely involves coupling a 4-(1H-pyrazol-1-yl)butanoyl chloride with a thiourea-substituted aniline, whereas the target compound may require alkylation or reductive amination steps to introduce the methylamino group.

Biological Relevance :

- Pyrazole rings are common in kinase inhibitors (e.g., c-Met inhibitors), but the absence of a thiourea group in the target compound might reduce off-target interactions with cysteine proteases or metalloenzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.